DBCO-S-S-PEG3-Biotin

Biotinylation Affinity purification Protein labeling

DBCO-S-S-PEG3-Biotin is the definitive choice for affinity purification workflows requiring native protein recovery. Its cleavable disulfide bond enables elution under mild reducing conditions (DTT/TCEP, pH 7-8), preserving protein function—unlike non-cleavable analogs that permanently attach biotin. The PEG3 spacer ensures aqueous solubility, while the DBCO group enables copper-free SPAAC, eliminating cytotoxic copper. With a biotin-streptavidin Kd of ~10^-15 M, this linker minimizes sample loss. Essential for PROTAC synthesis, ADC development, and live-cell labeling.

Molecular Formula C42H56N6O8S3
Molecular Weight 869.1 g/mol
Cat. No. B606971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-S-S-PEG3-Biotin
SynonymsDBCO-S-S-PEG3-biotin
Molecular FormulaC42H56N6O8S3
Molecular Weight869.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1
InChIKeyZJVGOGQIAYMKAS-MZOCQUDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DBCO-S-S-PEG3-Biotin: A Cleavable Copper-Free Click Chemistry Reagent for Biotin Labeling and Affinity Purification


DBCO-S-S-PEG3-Biotin (CAS 1430408-09-5, molecular weight 869.13 g/mol) is a heterobifunctional linker that integrates a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG3) spacer, a cleavable disulfide (-S-S-) bond, and a biotin moiety . The compound belongs to the class of copper-free click chemistry reagents, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing biomolecules without the cytotoxic copper catalysts required for traditional click reactions . The PEG3 spacer provides aqueous solubility and reduces steric hindrance, while the disulfide bond permits controlled cleavage under mild reducing conditions using agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) to release the biotin label . This compound is utilized in bioconjugation, protein labeling, PROTAC linker synthesis, and antibody-drug conjugate (ADC) development [1].

DBCO-S-S-PEG3-Biotin: Why Non-Cleavable or Alternative Cleavable Biotinylation Reagents Cannot Be Directly Substituted


Generic substitution among DBCO-biotin reagents is scientifically unsound due to three structural determinants that govern experimental outcomes. First, the presence or absence of a cleavable linker (disulfide versus non-cleavable alkyl/amide bonds) fundamentally alters whether biotin labels can be removed for downstream applications such as native protein elution or sequential probing [1]. Non-cleavable analogs like DBCO-PEG4-Biotin irreversibly attach biotin, precluding native-state recovery of labeled biomolecules . Second, the cleavage chemistry type dictates compatibility with biological systems: disulfide-based reagents like DBCO-S-S-PEG3-Biotin are cleaved by reducing agents (DTT, TCEP) under mild conditions, whereas photocleavable analogs require UV irradiation that may damage UV-sensitive biomolecules, and desthiobiotin analogs exhibit lower streptavidin binding affinity (Kd ~10^-11 M versus ~10^-15 M for biotin), compromising capture efficiency . Third, PEG spacer length affects aqueous solubility and steric accessibility: PEG3 provides an optimal balance between solubility enhancement and minimal increase in molecular weight, while longer PEG chains (PEG4, PEG5) may increase hydrodynamic radius and alter conjugate behavior without proportionally improving labeling efficiency . These structural differences necessitate reagent-specific validation rather than assumption of functional equivalence.

DBCO-S-S-PEG3-Biotin Quantitative Differentiation Evidence: Comparator-Based Selection Guide for Scientific Procurement


DBCO-S-S-PEG3-Biotin vs. DBCO-PEG4-Biotin: Cleavable versus Non-Cleavable Biotinylation

DBCO-S-S-PEG3-Biotin incorporates a disulfide bond that is cleavable by reducing agents (DTT, BME, TCEP), enabling removal of the biotin label after purification . In contrast, DBCO-PEG4-Biotin contains a non-cleavable amide/alkyl linker, resulting in permanent biotin attachment that cannot be reversed without denaturing or digesting the target protein . For applications requiring native protein elution from streptavidin resins—such as functional assays, enzymatic studies, or structural analysis—only the cleavable DBCO-S-S-PEG3-Biotin permits recovery of unmodified, active biomolecules.

Biotinylation Affinity purification Protein labeling

DBCO-S-S-PEG3-Biotin vs. Desthiobiotin Analogs: Superior Streptavidin Binding Affinity

The biotin moiety in DBCO-S-S-PEG3-Biotin binds to streptavidin with a dissociation constant (Kd) of approximately 10^-15 M, representing one of the strongest known non-covalent interactions in biology [1]. In comparison, desthiobiotin-based cleavable analogs such as DBCO-PEG4-Desthiobiotin exhibit a Kd of approximately 10^-11 M, which is ~10,000-fold weaker affinity [2]. This quantitative difference in binding strength translates to lower capture efficiency, increased wash-associated loss of labeled material, and reduced enrichment stringency when using desthiobiotin alternatives in affinity purification workflows.

Affinity purification Streptavidin binding Capture efficiency

DBCO-S-S-PEG3-Biotin vs. DBCO-SS-PEG4-Biotin: Aqueous Solubility and Molecular Weight Considerations

DBCO-S-S-PEG3-Biotin achieves DMSO solubility of 10 mM, sufficient for preparing concentrated stock solutions for most bioconjugation applications . The PEG3 spacer (three ethylene glycol units, molecular weight contribution ~132 Da) enhances aqueous compatibility compared to non-PEG linkers while maintaining a relatively compact molecular weight (869.13 g/mol) . DBCO-SS-PEG4-Biotin, containing a four-unit PEG spacer, has a higher molecular weight (~913 g/mol) and proportionally increased hydrophilicity; however, this additional PEG length may increase hydrodynamic radius without demonstrated improvement in labeling efficiency for standard applications . For applications where minimizing linker size is critical (e.g., intracellular delivery, small molecule probe design), the PEG3 variant offers an optimized balance.

Bioconjugation Aqueous solubility Linker optimization

DBCO-S-S-PEG3-Biotin vs. Photocleavable Analogs: Chemical Cleavage Without UV-Induced Biomolecule Damage

DBCO-S-S-PEG3-Biotin employs disulfide chemistry that is cleaved by reducing agents (DTT, TCEP) under mild aqueous conditions (pH 7-8, 25-37°C) without requiring light exposure . Photocleavable biotin-DBCO analogs (e.g., PC DBCO-PEG3-Biotin) require UV irradiation (typically 365 nm, 1-5 mW/cm²) for cleavage, which poses risks of photodamage to UV-sensitive biomolecules including nucleic acids, certain fluorescent proteins, and light-labile small molecules . Additionally, disulfide cleavage efficiency depends on reducing agent concentration, incubation time, temperature, and pH, enabling tunable release kinetics that can be optimized for specific experimental requirements .

Biotin cleavage Native protein recovery Chemical biology

DBCO-S-S-PEG3-Biotin: Long-Term Storage Stability and Batch Consistency

DBCO-S-S-PEG3-Biotin demonstrates verified long-term storage stability: powder form is stable for up to 3 years when stored at -20°C, and stock solutions prepared in DMSO remain stable for 2 years when stored at -80°C . This stability profile enables procurement of larger batch quantities for multi-year research programs without degradation concerns. Comparative stability data for non-cleavable DBCO-PEG4-Biotin indicates similar storage conditions (-20°C powder) but with a manufacturer-specified expiration of 12 months from date of receipt . The extended validated stability of DBCO-S-S-PEG3-Biotin supports economic bulk purchasing and reduces experimental variability from lot-to-lot changes.

Reagent stability Long-term storage Quality control

DBCO-S-S-PEG3-Biotin vs. Diazo-Based Cleavable Biotin Reagents: Reductive Cleavage Without Hydrazine

DBCO-S-S-PEG3-Biotin utilizes disulfide reduction for cleavage using widely available, inexpensive reducing agents (DTT, BME, TCEP) that are standard in most biochemistry laboratories . In contrast, diazo-based cleavable biotin-DBCO reagents (e.g., Diazo Biotin-PEG3-DBCO) require sodium dithionite (Na₂S₂O₄) treatment for cleavage, a reagent that is less commonly stocked and may require special handling due to its sensitivity to oxidation and moisture . The disulfide approach thus reduces both reagent procurement burden and protocol complexity.

Cleavable linker Bioconjugation Protein labeling

DBCO-S-S-PEG3-Biotin: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Native Protein Affinity Purification with Reversible Biotinylation

DBCO-S-S-PEG3-Biotin is the preferred reagent for affinity purification workflows requiring recovery of native, unmodified proteins after streptavidin capture. The cleavable disulfide bond enables elution under mild reducing conditions (DTT or TCEP at pH 7-8) rather than denaturing conditions (SDS, boiling, or low pH) that would inactivate the protein . This capability directly addresses the key limitation of non-cleavable biotinylation reagents such as DBCO-PEG4-Biotin, which permanently attach biotin and preclude native elution . Additionally, the biotin-streptavidin Kd of ~10^-15 M provides ~10,000-fold tighter binding than desthiobiotin alternatives, ensuring minimal sample loss during stringent washes [1].

PROTAC Linker Synthesis Requiring PEG-Based Spacer with Cleavable Functionality

DBCO-S-S-PEG3-Biotin is established as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras (PROTACs) . The PEG3 spacer provides aqueous solubility and flexibility necessary for optimal ternary complex formation between the target protein, PROTAC molecule, and E3 ligase . The disulfide bond offers a cleavable element that can be exploited in PROTAC linker design for controlled release applications. The compound's validated long-term storage stability (3 years powder at -20°C) supports procurement for multi-year medicinal chemistry programs .

Antibody-Drug Conjugate (ADC) Development with Cleavable Linker Architecture

DBCO-S-S-PEG3-Biotin is applicable in ADC development as a cleavable linker component . The PEG3 spacer contributes to the advancement of antibody-drug conjugates by providing hydrophilicity that may reduce aggregation during conjugation, while the disulfide bond serves as a cleavable element responsive to intracellular reducing environments . Compared to photocleavable PC DBCO-PEG3-Biotin, the disulfide-based cleavage mechanism eliminates the need for UV exposure, preserving the integrity of light-sensitive ADC payloads and antibody components .

Copper-Free Biotin Labeling of Azide-Modified Biomolecules in Live-Cell or In Vivo Settings

DBCO-S-S-PEG3-Biotin is optimized for copper-free click chemistry labeling of azide-containing biomolecules in live cells or in vivo environments where copper cytotoxicity would be prohibitive . The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) without copper catalysts . The PEG3 spacer enhances aqueous solubility and reduces non-specific binding, while the cleavable disulfide enables subsequent removal of the biotin tag for downstream applications. The absence of UV requirement for cleavage (unlike photocleavable analogs) preserves cell viability and prevents photodamage to light-sensitive cellular components .

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